Pyridine derivative 16
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Overview
Description
Pyridine derivative 16 is a compound belonging to the class of pyridine derivatives, which are characterized by a six-membered aromatic ring containing one nitrogen atom. Pyridine derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine derivative 16 typically involves the reaction of a chalcone precursor with 2-cyanothioacetamide. The chalcone is prepared by the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution. The resulting chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione, which serves as a precursor for this compound .
Industrial Production Methods: Industrial production of pyridine derivatives often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Pyridine derivative 16 undergoes various chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, each with distinct properties and applications .
Scientific Research Applications
Pyridine derivative 16 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyridine derivative 16 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Pyridine derivative 16 can be compared with other similar compounds, such as:
Thienopyridines: Known for their antimicrobial activity.
Furopyridines: Used in antihypertensive and antimicrobial applications.
Pyrrolopyridines: Studied for their antibacterial properties.
Uniqueness: this compound stands out due to its specific structural features and the unique combination of biological activities it exhibits. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C20H19FN4O |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[(3-fluoropyridin-2-yl)methoxy]-4-(2-methylpyrimidin-5-yl)-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C20H19FN4O/c1-13-23-10-14(11-24-13)16-9-20(25-18-7-3-2-5-15(16)18)26-12-19-17(21)6-4-8-22-19/h4,6,8-11H,2-3,5,7,12H2,1H3 |
InChI Key |
SPNLLZYJQZRTPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC(=NC3=C2CCCC3)OCC4=C(C=CC=N4)F |
Origin of Product |
United States |
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